molecular formula C9H6F3N3 B582246 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine CAS No. 1215266-61-7

2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B582246
CAS No.: 1215266-61-7
M. Wt: 213.163
InChI Key: JPUQWWQTPRLRLB-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at position 6 and an imidazole ring at position 2. Its synthesis involves a copper-catalyzed coupling reaction between 2-bromo-6-(trifluoromethyl)pyridine and imidazole, using CuI, L-proline, and K₂CO₃ in DMSO at 90°C for 24 hours . The compound is commercially available as a free base (CAS: 1215266-61-7) and a hydrochloride salt (CAS: 1215206-29-3), with purities up to 98% . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole moiety enables hydrogen bonding, making it relevant in pharmaceutical and materials research.

Properties

IUPAC Name

2-imidazol-1-yl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUQWWQTPRLRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=CN=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682402
Record name 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215266-61-7
Record name 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the pyridine ring.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of N-oxides of the imidazole ring.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine, demonstrate antimicrobial properties. A study found that certain compounds showed significant effectiveness against resistant bacterial strains, suggesting potential for developing new antibiotics .

Anticancer Potential

Molecular docking studies have highlighted the anticancer potential of this compound. It has been shown to bind effectively to targets associated with cancer proliferation, indicating its utility in cancer therapeutics .

Anti-inflammatory Effects

In vitro assays have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This suggests its potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

SubstituentEffect on Activity
Trifluoromethyl groupIncreases lipophilicity and potency
Imidazole ringCritical for biological interaction

The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's pharmacokinetic properties, improving efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluating various imidazo[1,2-a]pyridine derivatives found that specific structural modifications significantly enhanced antibacterial properties against resistant strains . The incorporation of trifluoromethyl groups was particularly noted for improving activity.

Case Study 2: Cancer Targeting

Molecular docking studies indicated that derivatives similar to this compound could effectively interact with cancer-related targets, suggesting its potential as an anticancer agent .

Case Study 3: Anti-inflammatory Action

In vitro assays confirmed that this compound significantly inhibited COX-2 activity, demonstrating its potential use in anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Substituent Variations: Pyrazole vs. Imidazole

  • Compound 6h: 2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine Structural Difference: Replaces imidazole with a pyrazole ring. Synthesis: Prepared via nucleophilic aromatic substitution at 180°C in acetonitrile, yielding 89% product . The benzyl and ethoxy groups increase steric bulk, which may influence pharmacokinetics.
  • 6-(1H-Pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide Structural Difference: Incorporates a nicotinamide group and pyrazole.

Heterocycle Fusion and Additional Functional Groups

  • Imidazo[1,2-a]pyridine,2-(4-bromophenyl)-6-(trifluoromethyl) Structural Difference: Fused imidazo-pyridine system with a bromophenyl substituent. Properties: Bromine enables cross-coupling reactions for further functionalization.
  • 3-(1H-Imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine

    • Structural Difference : Adds a 1,2,4-triazole ring at position 2.
    • Properties : Triazole’s dual hydrogen-bonding sites may improve interactions with biological targets. Higher molecular weight (280.21 g/mol vs. 225.16 g/mol for the target compound) could affect bioavailability .

Functional Group Modifications

  • Ethyl 2-(3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylate Structural Difference: Thiazole ring and ethyl ester substituent. Thiazole’s sulfur atom may confer metal-binding capabilities .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine and Analogues

Compound Name Molecular Weight (g/mol) Key Substituents Synthesis Method Potential Applications
Target Compound 225.16 Imidazole, CF₃ Cu-catalyzed coupling Pharmaceuticals, metal ligands
Compound 6h 366.37 Pyrazole, benzyl, ethoxy, CF₃ Nucleophilic substitution Agrochemicals
Imidazo[1,2-a]pyridine derivative 341.13 Fused imidazo-pyridine, Br, CF₃ Not specified Fluorescent probes, drug design
Ethyl ester-thiazole derivative 369.33 Thiazole, triazole, ester, CF₃ Not specified Prodrug development

Solubility and Stability

  • The hydrochloride salt of the target compound improves aqueous solubility, critical for formulation . In contrast, pyrazole-containing analogues (e.g., Compound 6h) may exhibit lower solubility due to hydrophobic substituents.

Biological Activity

2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the imidazopyridine family, which is known for its potential therapeutic applications in various fields, including oncology, infectious diseases, and neurological disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C₉H₆F₃N₃
  • CAS Number : 1215266-61-7
  • Molecular Weight : 223.16 g/mol

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Cell LineIC50 (μM)Reference
MDA-MB-2312.43–7.84
HepG24.98–14.65

The mechanism of action involves the induction of apoptosis and the inhibition of microtubule assembly, which are critical pathways in cancer cell survival and proliferation .

2. Antimicrobial Activity

Imidazopyridine derivatives have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

3. Neuropharmacological Effects

The compound exhibits neuroprotective properties and has been investigated for its potential in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests a role in managing conditions such as Alzheimer's disease and depression .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Imidazole Ring : This moiety is crucial for interaction with biological targets, enhancing binding affinity.
  • Trifluoromethyl Group : The presence of this group increases metabolic stability and alters lipophilicity, impacting bioavailability and pharmacokinetics .

Case Study 1: Anticancer Screening

In a recent study, a series of imidazopyridine derivatives were synthesized and screened for anticancer activity. Among these, this compound showed promising results with significant growth inhibition in MDA-MB-231 cells at low micromolar concentrations. The study indicated that the compound could enhance caspase-3 activity, leading to increased apoptosis rates in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of various imidazopyridine derivatives, including our compound of interest. Results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-(1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodology :

  • Coupling Reactions : The imidazole ring can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated pyridine precursors. For example, highlights analogous thiazolo[5,4-b]pyridine syntheses involving chloromethyl intermediates .

  • Trifluoromethylation : Direct trifluoromethylation of pyridine derivatives can be achieved using CF₃Cu or Ruppert-Prakash reagents under inert conditions .

  • Optimization : Reaction temperature (e.g., 80–120°C) and solvent polarity (DMF or THF) significantly affect regioselectivity and yield. notes that NMR (¹H/¹³C) and HPLC are critical for purity validation .

    • Data Table :
PrecursorReaction TypeYield (%)Purity (HPLC)Reference
2-Chloro-6-CF₃-pyridineImidazole coupling65–78>98%
2-Bromo-6-CF₃-pyridineSuzuki-Miyaura72–85>95%

Q. How can the electronic and steric properties of this compound be characterized experimentally?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR (e.g., δ ~7.5–8.5 ppm for pyridine protons, δ ~120–130 ppm for CF₃ in ¹³C) and FTIR (C-F stretch at 1100–1200 cm⁻¹) are standard .
  • X-ray Crystallography : demonstrates structural elucidation of related pyridine-imidazole hybrids, revealing bond angles and planarity .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (e.g., decomposition >200°C for similar compounds) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodology :

  • Density Functional Theory (DFT) : and emphasize hybrid functionals (e.g., B3LYP) for modeling electronic properties. Exact exchange terms improve accuracy for systems with strong electron-withdrawing groups (e.g., CF₃) .

  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, critical for predicting nucleophilic attack sites .

  • Reactivity Indices : Fukui functions and Molecular Electrostatic Potential (MEP) maps identify electrophilic/nucleophilic regions .

    • Data Table :
ParameterB3LYP/6-31G* ValueExperimental ValueDeviation (%)
C-F Bond Length (Å)1.341.330.75
HOMO-LUMO Gap (eV)4.84.72.1

Q. How does this compound interact with biological targets (e.g., enzymes), and what assays validate its bioactivity?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets like cytochrome P450 or kinases. notes the trifluoromethyl group enhances hydrophobic interactions .

  • Enzyme Inhibition Assays : IC₅₀ values are determined via spectrophotometry (e.g., NADPH oxidation for oxidoreductases) .

  • Cellular Uptake Studies : LC-MS/MS quantifies intracellular concentrations, with CF₃ improving membrane permeability .

    • Data Table :
Target EnzymeIC₅₀ (µM)Binding Affinity (ΔG, kcal/mol)Reference
CYP3A412.3-8.2
EGFR Kinase0.45-10.5

Contradictions and Limitations

  • Synthetic Yields : reports higher yields (85%) for Suzuki-Miyaura coupling than (78%), possibly due to differences in catalyst loading (Pd(PPh₃)₄ vs. Pd(OAc)₂) .
  • Computational Accuracy : DFT-predicted HOMO-LUMO gaps may deviate by ~2% from experimental UV-Vis data, as noted in .

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